molecular formula C24H25N3O3 B249366 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide

Katalognummer B249366
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: NQZBSDQDWGOXDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is commonly referred to as "FUBP".

Wissenschaftliche Forschungsanwendungen

FUBP has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antifungal activities. FUBP has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been reported to inhibit the replication of several viruses, including HIV-1, hepatitis C virus, and Zika virus. FUBP has also been found to have antifungal activity against Candida albicans.

Wirkmechanismus

The exact mechanism of action of FUBP is not fully understood. However, it has been proposed that FUBP exerts its anticancer activity by inhibiting the DNA-binding activity of transcription factors, such as E2F1 and Sp1. FUBP has also been reported to induce cell cycle arrest and apoptosis in cancer cells. The antiviral activity of FUBP is thought to be due to its ability to inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
FUBP has been shown to have low toxicity in vitro and in vivo. It has been reported to have a half-life of approximately 4 hours in rats and is rapidly metabolized and excreted. FUBP has also been found to have low binding affinity for human serum albumin, which suggests that it may have good bioavailability.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of FUBP is its broad-spectrum activity against cancer cells, viruses, and fungi. FUBP has also been shown to have low toxicity, which makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of FUBP is its poor solubility in water, which may limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the study of FUBP. One area of research is the development of FUBP derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of FUBP and its potential targets. Additionally, further studies are needed to explore the potential therapeutic applications of FUBP in vivo and to evaluate its safety and efficacy. Finally, the development of FUBP-based drug delivery systems may enhance its therapeutic potential.
Conclusion:
In conclusion, FUBP is a promising compound with potential therapeutic applications. Its broad-spectrum activity against cancer cells, viruses, and fungi, along with its low toxicity, make it an attractive candidate for further development as a therapeutic agent. Future studies are needed to explore its mechanism of action, potential targets, and in vivo efficacy and safety.

Synthesemethoden

The synthesis of FUBP involves the reaction of 4-(2-furoyl)-1-piperazine with 4-amino-N,N-dimethylaniline in the presence of a coupling agent. The resulting product is then subjected to N-acylation with 3,4-dimethylbenzoyl chloride to obtain FUBP. The synthesis method has been optimized to produce high yields of pure FUBP.

Eigenschaften

Produktname

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide

Molekularformel

C24H25N3O3

Molekulargewicht

403.5 g/mol

IUPAC-Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H25N3O3/c1-17-5-6-19(16-18(17)2)23(28)25-20-7-9-21(10-8-20)26-11-13-27(14-12-26)24(29)22-4-3-15-30-22/h3-10,15-16H,11-14H2,1-2H3,(H,25,28)

InChI-Schlüssel

NQZBSDQDWGOXDQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.